molecular formula C9H8N2O B6274301 N-(pyridin-4-yl)but-2-ynamide CAS No. 1869766-13-1

N-(pyridin-4-yl)but-2-ynamide

Cat. No.: B6274301
CAS No.: 1869766-13-1
M. Wt: 160.17 g/mol
InChI Key: ABLPCOVUBUHFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-4-yl)but-2-ynamide is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 94.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-(pyridin-4-yl)but-2-ynamide can be achieved through a two-step process involving the reaction of 4-pyridinecarboxaldehyde with propargylamine followed by the reaction of the resulting intermediate with acetic anhydride.", "Starting Materials": [ "4-pyridinecarboxaldehyde", "propargylamine", "acetic anhydride", "sodium acetate", "dichloromethane", "diethyl ether", "magnesium sulfate", "sodium sulfate", "ethyl acetate" ], "Reaction": [ "Step 1: Reaction of 4-pyridinecarboxaldehyde with propargylamine", "To a solution of 4-pyridinecarboxaldehyde (1.0 equiv) in dichloromethane (10 mL) and diethyl ether (10 mL) at 0°C, propargylamine (1.2 equiv) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered and washed with diethyl ether to obtain the intermediate product.", "Step 2: Reaction of the intermediate with acetic anhydride", "To a solution of the intermediate product in ethyl acetate (10 mL), acetic anhydride (1.2 equiv) and sodium acetate (1.2 equiv) are added. The reaction mixture is stirred at room temperature for 12 hours. The organic layer is separated and washed with water, dried over magnesium sulfate and sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain N-(pyridin-4-yl)but-2-ynamide as a white solid." ] }

CAS No.

1869766-13-1

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

N-pyridin-4-ylbut-2-ynamide

InChI

InChI=1S/C9H8N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h4-7H,1H3,(H,10,11,12)

InChI Key

ABLPCOVUBUHFRO-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NC1=CC=NC=C1

Purity

94

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.